molecular formula C16H25NO2 B138738 4-Ethyl-1,3-dimethyl-6-(2-methylphenyl)piperidine-3,4-diol CAS No. 128887-79-6

4-Ethyl-1,3-dimethyl-6-(2-methylphenyl)piperidine-3,4-diol

Cat. No. B138738
CAS RN: 128887-79-6
M. Wt: 263.37 g/mol
InChI Key: MGEALIGZMGRKRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-1,3-dimethyl-6-(2-methylphenyl)piperidine-3,4-diol, also known as EMDPDD, is a synthetic compound that belongs to the class of piperidine derivatives. It was first synthesized in the 1970s and has since been studied for its potential therapeutic applications.

Mechanism of Action

4-Ethyl-1,3-dimethyl-6-(2-methylphenyl)piperidine-3,4-diol acts as an agonist at the μ-opioid receptor and as a serotonin transporter inhibitor. This results in the activation of the reward pathway and the regulation of mood and anxiety. 4-Ethyl-1,3-dimethyl-6-(2-methylphenyl)piperidine-3,4-diol also has an effect on the dopamine system, which is involved in the regulation of pleasure and motivation.
Biochemical and Physiological Effects
4-Ethyl-1,3-dimethyl-6-(2-methylphenyl)piperidine-3,4-diol has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to feelings of pleasure and happiness. It has also been shown to decrease the release of glutamate, which is involved in the regulation of anxiety and depression. 4-Ethyl-1,3-dimethyl-6-(2-methylphenyl)piperidine-3,4-diol has also been shown to have a neuroprotective effect, which may be beneficial in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-Ethyl-1,3-dimethyl-6-(2-methylphenyl)piperidine-3,4-diol is its high affinity for the μ-opioid receptor and the serotonin transporter, which makes it a promising candidate for the development of new antidepressant and anti-addiction medications. Another advantage is its low potential for abuse and dependence, which reduces the risk of addiction and overdose. However, one of the limitations of 4-Ethyl-1,3-dimethyl-6-(2-methylphenyl)piperidine-3,4-diol is its low solubility in water, which can make it difficult to administer in clinical settings.

Future Directions

There are a number of future directions for the study of 4-Ethyl-1,3-dimethyl-6-(2-methylphenyl)piperidine-3,4-diol. One direction is the development of new antidepressant and anti-addiction medications based on its high affinity for the μ-opioid receptor and the serotonin transporter. Another direction is the study of its neuroprotective effects in the treatment of neurodegenerative disorders. Additionally, more research is needed to understand the long-term effects of 4-Ethyl-1,3-dimethyl-6-(2-methylphenyl)piperidine-3,4-diol on the brain and the body, as well as its potential for drug interactions with other medications.

Synthesis Methods

4-Ethyl-1,3-dimethyl-6-(2-methylphenyl)piperidine-3,4-diol can be synthesized using a multi-step process. The first step involves the reaction of 2-methylphenylacetonitrile with ethylmagnesium bromide to form 2-methylphenylethylamine. This is followed by a reaction with 1,3-dimethyl-4-chloropiperidine to form the corresponding amine. The final step involves the reaction of the amine with 3,4-dihydroxybenzaldehyde to form 4-Ethyl-1,3-dimethyl-6-(2-methylphenyl)piperidine-3,4-diol. The overall yield of this synthesis method is around 20%.

Scientific Research Applications

4-Ethyl-1,3-dimethyl-6-(2-methylphenyl)piperidine-3,4-diol has been studied for its potential therapeutic applications, particularly in the treatment of addiction and depression. It has been shown to have a high affinity for the μ-opioid receptor and the serotonin transporter, which are both involved in the regulation of mood and reward. 4-Ethyl-1,3-dimethyl-6-(2-methylphenyl)piperidine-3,4-diol has also been shown to have a low potential for abuse and dependence, making it a promising candidate for the development of new antidepressant and anti-addiction medications.

properties

CAS RN

128887-79-6

Product Name

4-Ethyl-1,3-dimethyl-6-(2-methylphenyl)piperidine-3,4-diol

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

4-ethyl-1,3-dimethyl-6-(2-methylphenyl)piperidine-3,4-diol

InChI

InChI=1S/C16H25NO2/c1-5-16(19)10-14(17(4)11-15(16,3)18)13-9-7-6-8-12(13)2/h6-9,14,18-19H,5,10-11H2,1-4H3

InChI Key

MGEALIGZMGRKRD-UHFFFAOYSA-N

SMILES

CCC1(CC(N(CC1(C)O)C)C2=CC=CC=C2C)O

Canonical SMILES

CCC1(CC(N(CC1(C)O)C)C2=CC=CC=C2C)O

synonyms

4-ethyl-1,3-dimethyl-6-(2-methylphenyl)piperidine-3,4-diol

Origin of Product

United States

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